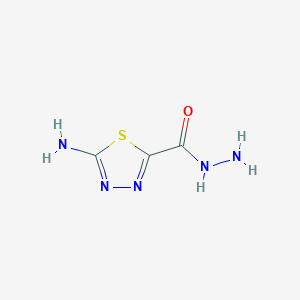![molecular formula C7H3ClN2OS B13115562 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is an organic compound that features both thiophene and pyrimidine rings in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the reaction of 2-chlorothieno[3,2-d]pyrimidine with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: Amines or hydrazines under mild heating
Major Products
Substitution: Formation of substituted thieno[3,2-d]pyrimidines.
Oxidation: Formation of 2-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: Formation of 2-chlorothieno[3,2-d]pyrimidine-6-methanol.
Condensation: Formation of imines or hydrazones
Applications De Recherche Scientifique
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV-1 . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorothieno[3,2-d]pyrimidine: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid: Similar core structure but with different functional groups, leading to different chemical properties and applications.
2,4-Dichlorothieno[2,3-d]pyrimidine:
Propriétés
Formule moléculaire |
C7H3ClN2OS |
|---|---|
Poids moléculaire |
198.63 g/mol |
Nom IUPAC |
2-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H3ClN2OS/c8-7-9-2-6-5(10-7)1-4(3-11)12-6/h1-3H |
Clé InChI |
WIXQOGZTBCMEQP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=CN=C(N=C21)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)




![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)



